molecular formula C13H19N3O3S B12476951 N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12476951
M. Wt: 297.38 g/mol
InChI Key: BZGVCNCJQCUQSY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a hydroxy-methyl-dihydropyrimidinone moiety, and a sulfanyl-acetamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the sulfanyl group: The dihydropyrimidinone core is then reacted with a thiol compound to introduce the sulfanyl group.

    Acylation: The resulting compound is acylated with chloroacetic acid to form the acetamide linkage.

    Cyclohexylation: Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar hydroxy-dihydropyrimidinone moiety and have been studied for their biological activities.

    Imidazole-containing compounds: These compounds have similar sulfur-containing functional groups and are known for their antimicrobial properties.

Uniqueness

N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group, in particular, provides steric hindrance that can influence its interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-cyclohexyl-2-(4-hydroxy-1-methyl-6-oxopyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C13H19N3O3S/c1-16-12(19)7-10(17)15-13(16)20-8-11(18)14-9-5-3-2-4-6-9/h7,9,17H,2-6,8H2,1H3,(H,14,18)

InChI Key

BZGVCNCJQCUQSY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1SCC(=O)NC2CCCCC2)O

Origin of Product

United States

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